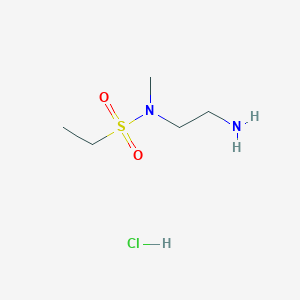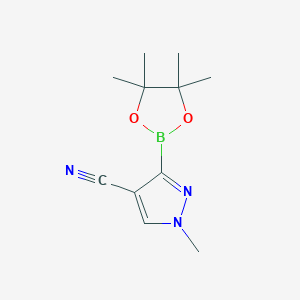
N-(2-Aminoethyl)-N-methylethanesulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, specific information about the molecular structure of “N-(2-Aminoethyl)-N-methylethanesulfonamide;hydrochloride” is not available in the current literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Unfortunately, specific information about the physical and chemical properties of “this compound” is not available in the current literature .Wissenschaftliche Forschungsanwendungen
Biocatalysis in Drug Metabolism
N-(2-Aminoethyl)-N-methylethanesulfonamide; hydrochloride has implications in biocatalysis for drug metabolism studies. For instance, a study highlighted the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using a microbial-based surrogate biocatalytic system. This process allowed for the production of sufficient amounts of mammalian metabolites for structural characterization, demonstrating the compound's utility in understanding drug metabolism at a molecular level (Zmijewski et al., 2006).
Improvement of Nanofiltration Membranes
Research on novel sulfonated thin-film composite nanofiltration membranes highlighted the use of sulfonated aromatic diamine monomers to improve water flux without compromising dye rejection. This study underscores the chemical's role in enhancing the efficiency of nanofiltration membranes, potentially offering solutions for water treatment and purification challenges (Liu et al., 2012).
Synthesis of Antibody-Drug Conjugates
N-(2-Aminoethyl)-N-methylethanesulfonamide; hydrochloride is also utilized in the synthesis of antibody-drug conjugates (ADCs). A study explored the chemoselective modification of cysteine-containing peptides and proteins, revealing its potential in preparing ADCs. This application is critical for the development of targeted therapies, offering a method to link drugs to antibodies with controlled drug-antibody ratios (Huang et al., 2018).
Catalysis in Organic Synthesis
Further research has demonstrated the compound's utility in organic synthesis, particularly in reactions involving triethoxysilanes, sulfur dioxide, and hydrazines. These studies contribute to the development of new methodologies for the synthesis of N-aminosulfonamides, showcasing the compound's role in facilitating diverse chemical transformations (Wang et al., 2014).
Development of Heterogeneous Nanocatalysts
N-(2-Aminoethyl)-N-methylethanesulfonamide; hydrochloride has been used in the development of novel magnetic nanocatalysts for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles. This application signifies its importance in catalysis, offering an efficient approach for the synthesis of tetrazoles, which are valuable compounds in various chemical industries (Ghasemzadeh & Akhlaghinia, 2017).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withAngiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance .
Mode of Action
It’s suggested that compounds with similar structures may inhibit ace2 . Inhibition of ACE2 can prevent the conversion of angiotensin II to angiotensin-(1-7), leading to increased vascular resistance and oxygen consumption . This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation .
Result of Action
Based on its potential interaction with ace2, it can be inferred that it may influence cardiovascular function by modulating blood pressure and fluid balance .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “N-(2-Aminoethyl)-N-methylethanesulfonamide;hydrochloride” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be investigated .
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-N-methylethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2S.ClH/c1-3-10(8,9)7(2)5-4-6;/h3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESJJJYMMYKNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2856549.png)


![2-Ethyl-5-((4-isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2856555.png)
![1-(1,2-Dimethylindol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2856557.png)


![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2856561.png)



![7-(tert-butyl)-1-methyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2856569.png)

